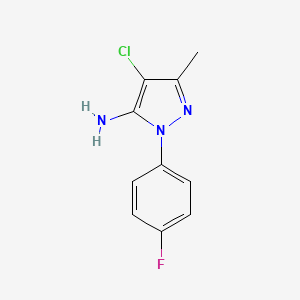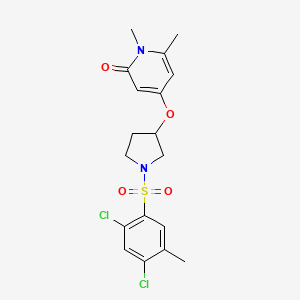
4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H20Cl2N2O4S and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Phenotyping
The chemical compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one might be involved in cytochrome P450 (CYP) phenotyping due to its structural complexity. CYP phenotyping is crucial for predicting potential drug-drug interactions in patients. Selective chemical inhibitors are used in human liver microsomal incubations to determine the contribution of various CYP isoforms to drug metabolism (Khojasteh et al., 2011).
Hybrid Catalysts in Medicinal Chemistry
Synthesis of Pyranopyrimidine Scaffolds
The compound might be used as a precursor or intermediate in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their bioavailability. Hybrid catalysts play a vital role in synthesizing these scaffolds through one-pot multicomponent reactions, suggesting potential synthetic pathways for this compound (Parmar, Vala, & Patel, 2023).
Stereochemistry and Pharmacology
Stereochemical Configurations in Drug Design
Stereochemistry plays a pivotal role in the pharmacological profile of drugs. The compound's structure may influence the design and synthesis of enantiomerically pure drugs, thereby affecting their pharmacological properties. This is especially important in drugs based on the pyrrolidin-2-one pharmacophore, which can facilitate memory processes and mitigate cognitive function impairment (Veinberg et al., 2015).
Xylan Derivatives in Drug Delivery
Chemical Modification for Drug Delivery
The compound might be involved in the chemical modification of biopolymers like xylan. Such modifications can lead to the creation of biopolymer ethers and esters with specific properties, potentially useful in drug delivery applications. Xylan esters, for instance, can form spherical nanoparticles suitable for drug delivery (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRTYNSURGZASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

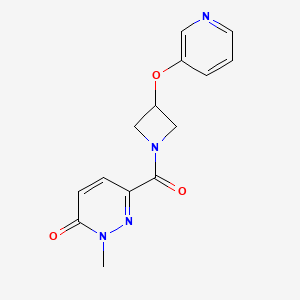
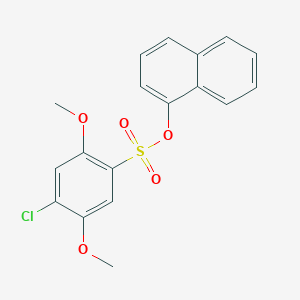
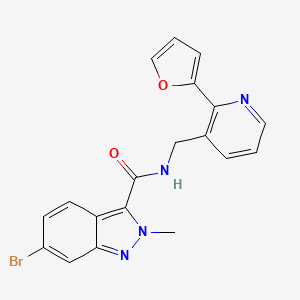
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)
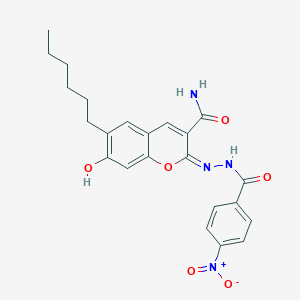
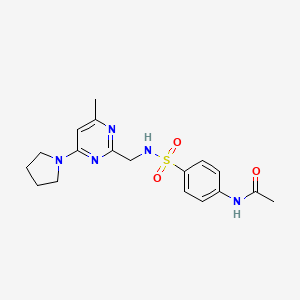
![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
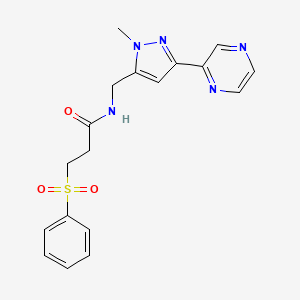
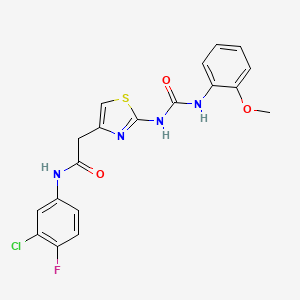
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
